2-(2-Chlorophenyl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-2-15-17(20)18(22-11-21-15)25-13-7-8-23(10-13)16(24)9-12-5-3-4-6-14(12)19/h3-6,11,13H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFRMGBOBGGARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Chlorophenyl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone, commonly referred to by its CAS number 2034319-26-9, is a compound of interest due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 363.8 g/mol. The structure includes a chlorophenyl group, a pyrrolidine moiety, and a fluoropyrimidine derivative, indicating potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₂ |
| Molecular Weight | 363.8 g/mol |
| CAS Number | 2034319-26-9 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods have not been extensively documented in the literature, similar compounds have been synthesized through reactions involving chlorinated phenols and pyrimidine derivatives.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural features exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to inhibit bacterial growth effectively. The incorporation of a fluorine atom in pyrimidines often enhances their biological activity by increasing lipophilicity and metabolic stability .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures can significantly inhibit cell proliferation in various cancer cell lines. For example, chloroethyl pyrimidine nucleosides were shown to inhibit migration and invasion in A431 vulvar epidermal carcinoma cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of nucleic acid synthesis or interference with metabolic pathways critical for pathogen survival.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrolidine derivatives showed promising activity against various cancer cell lines, leading to further exploration of their structure-activity relationships (SAR) to optimize efficacy .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that pyrimidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.
Case Study : In a study focusing on pyrimidine-containing compounds, several derivatives were tested against common bacterial strains, showing significant inhibition rates . The incorporation of the chlorophenyl group in the structure may enhance this activity.
Neurological Applications
The compound's unique structure allows for exploration in treating neurological disorders. Pyrrolidine derivatives have been linked to neuroprotective effects and cognitive enhancement.
Research Insight : A review highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that modifications to the pyrrolidine moiety could lead to improved therapeutic agents for conditions like Alzheimer's disease .
Fungicidal Properties
The compound belongs to a class of chemicals known for their fungicidal properties. It can be utilized as a broad-spectrum fungicide in agriculture, particularly against leaf diseases.
Research Findings : Studies have shown that related compounds effectively control fungal pathogens in crops, leading to increased yield and quality . The potential application of this compound as a leaf-systemic fungicide warrants further investigation.
Pesticide Development
The structural characteristics of this compound make it suitable for developing new pesticides. Its efficacy against specific pests can be evaluated through field trials.
Case Study : A recent field trial demonstrated that similar compounds significantly reduced pest populations while maintaining crop health . This suggests that 2-(2-Chlorophenyl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone could be developed into an effective pesticide.
Synthesis and Production
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to address steric and electronic challenges?
Methodological Answer:
The synthesis of this compound involves sterically hindered intermediates and electronically diverse functional groups (e.g., chlorophenyl, fluoropyrimidinyl). Key strategies include:
- Solvent Selection : Use polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilic substitution reactivity at the pyrrolidinyl oxygen .
- Catalysis : Employ palladium-based catalysts for coupling reactions involving fluoropyrimidine derivatives to improve regioselectivity .
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify side products and optimize reaction termination points .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| 1 | 2-Chlorophenyl acetyl chloride, THF, 0–5°C | Acylation of pyrrolidine | Maintain low temperature to prevent hydrolysis |
| 2 | 6-Ethyl-5-fluoropyrimidin-4-ol, K₂CO₃, DMF, 80°C | Nucleophilic substitution | Use excess base to deprotonate the hydroxyl group |
Advanced: How should researchers resolve contradictions in spectroscopic data during structure elucidation?
Methodological Answer:
Conflicts in NMR, MS, or X-ray data may arise from dynamic conformational changes or crystallographic disorder. A systematic approach includes:
- X-ray Crystallography : Refine crystal structures using SHELXL (via Olex2 or similar software) to resolve positional ambiguities, especially for the fluoropyrimidinyl and chlorophenyl moieties .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values using Gaussian or ORCA. Multiwfn can analyze electron density topology to confirm bond critical points .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect restricted rotation in the pyrrolidinyl or ethanone groups, which may explain split signals .
Basic: What computational tools are recommended for studying the electronic properties of this compound?
Methodological Answer:
- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions influenced by the fluoropyrimidinyl and chlorophenyl groups .
- Frontier Orbital Analysis : Conduct DFT calculations (e.g., B3LYP/6-311+G(d,p)) to determine HOMO-LUMO gaps and predict reactivity toward electrophiles or nucleophiles .
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate how solvents like DMSO or water influence electronic transitions .
Advanced: How can researchers design experiments to analyze environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 37°C, monitoring degradation via LC-MS. The fluoropyrimidinyl group is prone to hydrolysis under alkaline conditions .
- Photodegradation : Expose to UV-Vis light (254–365 nm) and identify photoproducts using HRMS. The chlorophenyl group may undergo radical-mediated cleavage .
- Microbial Degradation : Use soil or wastewater microcosms to assess biodegradation pathways. Metabolites can be profiled via untargeted metabolomics .
Basic: What are the critical characterization techniques post-synthesis?
Methodological Answer:
- NMR Spectroscopy : Assign peaks for pyrrolidinyl protons (δ 3.5–4.5 ppm) and fluoropyrimidinyl aromatic protons (δ 8.0–8.5 ppm) using 2D experiments (HSQC, HMBC) .
- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of the chlorophenyl group) .
- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages, accounting for fluorine and chlorine halogens .
Advanced: How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields often stem from steric hindrance at the pyrrolidinyl oxygen or competing side reactions. Solutions include:
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct coupling to the desired position .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency for steps involving fluoropyrimidinyl intermediates .
- Catalytic Screening : Test alternative catalysts (e.g., CuI for Ullmann-type couplings) to enhance reactivity under milder conditions .
Advanced: How to design bioactivity assays informed by structural data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs, leveraging the compound’s chlorophenyl and fluoropyrimidinyl motifs as pharmacophores .
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) due to potential interactions with the pyrrolidinyl-ethanone scaffold .
- Cellular Uptake Studies : Employ fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization, considering the compound’s logP (~3.5) for membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
